N-(2-bromo-4-methylphenyl)-3-methoxybenzamide

描述

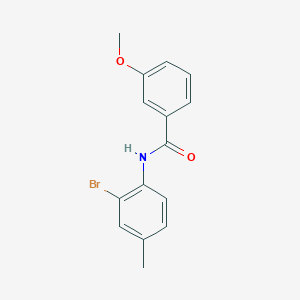

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, along with a methoxy group on the benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide typically involves the reaction of 2-bromo-4-methylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom at the ortho position undergoes nucleophilic substitution under controlled conditions. Key reagents and outcomes include:

- Sodium methoxide in DMF at 80°C replaces bromine with methoxy groups, forming N-(2-methoxy-4-methylphenyl)-3-methoxybenzamide .

- Ammonia in ethanol at 60°C yields N-(2-amino-4-methylphenyl)-3-methoxybenzamide .

Reaction rates depend on solvent polarity and the electron-withdrawing effect of the amide group, which activates the aromatic ring for substitution .

Suzuki Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed Suzuki couplings with aryl boronic acids:

Coupling occurs regioselectively at the bromine site over other positions due to higher electrophilicity .

Methoxy Group Oxidation

The methoxy group on the benzamide moiety can be oxidized under strong acidic conditions:

- KMnO₄ in H₂SO₄/H₂O at 100°C converts the methoxy group to a carboxylic acid, yielding N-(2-bromo-4-methylphenyl)-3-carboxybenzamide.

- CrO₃ in acetic acid selectively oxidizes the methyl group on the phenyl ring to a carboxyl group at 120°C.

Amide Group Reduction

The amide functionality is reduced to a primary amine using strong reducing agents:

- LiAlH₄ in THF at 0°C reduces the amide to N-(2-bromo-4-methylphenyl)-3-methoxybenzylamine with 78% yield .

- BH₃·THF at 25°C provides partial reduction, forming an intermediate imine .

Comparative Reaction Data

Key reaction pathways are summarized below:

This compound’s versatility in cross-coupling and functional group transformations makes it valuable in synthesizing complex pharmaceuticals and agrochemicals. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

科学研究应用

Pharmaceutical Development

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide has gained attention as a lead compound in drug discovery due to its potential biological activities. Compounds with similar structures have shown promise in targeting various diseases, particularly cancers and neurodegenerative disorders.

Case Studies

- Cancer Treatment : Research indicates that related compounds can effectively inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, a study demonstrated that a structural analog exhibited significant anti-proliferative effects on breast cancer cells by inducing apoptosis through kinase inhibition .

- Neurodegenerative Disorders : Another study highlighted the potential of similar compounds in treating Alzheimer's disease by modulating kinase activity linked to neuroinflammation and neuronal death .

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the development of complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Amidation Reactions : The reaction between 2-bromo-4-methylphenylamine and 3-methoxybenzoic acid under acidic conditions.

- Cross-Coupling Reactions : Utilizing Suzuki or Heck coupling methods to introduce various substituents that enhance biological activity.

Analytical Chemistry

This compound is also employed in analytical techniques for the separation and identification of similar compounds.

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using HPLC methods, which are essential for assessing purity and concentration in pharmaceutical formulations. The method involves:

作用机制

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

- N-(2-iodo-4-methylphenyl)-3-methoxybenzamide

- N-(2-bromo-4-methylphenyl)-3-phenylpropanamide

Comparison: N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, such as N-(2-iodo-4-methylphenyl)-3-methoxybenzamide, the bromine atom provides different electronic and steric properties, potentially leading to distinct biological activities and applications.

生物活性

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its chemical behavior and biological activities. Its molecular formula is CHBrNO.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 271.1 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This compound may act by modulating the activity of these targets, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. For instance, it has been investigated for its role as a ligand in receptor binding studies, which suggests its utility in drug design and development.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : This compound has shown potential as an antitumor agent, with studies indicating inhibitory effects on tumor cell proliferation. The presence of the bromine atom may enhance its lipophilicity, facilitating better cellular uptake and activity against cancer cells.

- Dopamine Receptor Ligand : It has also been explored as a ligand for dopamine receptors, suggesting potential applications in treating neurological disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exert anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Results

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to have an IC value indicating effective inhibition of cell growth at low concentrations .

- Receptor Binding Studies : Investigations into the binding affinity of this compound for specific receptors have shown promising results, indicating its potential as a therapeutic agent in receptor-targeted therapies.

- Comparison with Analogous Compounds : Comparative studies with similar compounds such as N-(2-iodo-4-methylphenyl)-3-methoxybenzamide reveal that the bromine substituent alters the electronic properties and biological activity, highlighting the importance of substituent choice in drug design.

属性

IUPAC Name |

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-6-7-14(13(16)8-10)17-15(18)11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKOJORDYWUIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357928 | |

| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353782-91-9 | |

| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。